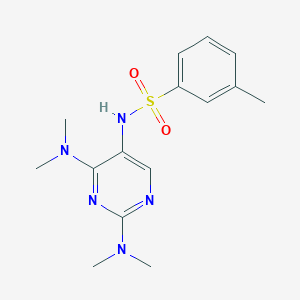

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-11-7-6-8-12(9-11)23(21,22)18-13-10-16-15(20(4)5)17-14(13)19(2)3/h6-10,18H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNCOEVNYZEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which is then functionalized with dimethylamino groups. The final step involves the sulfonation of the methylbenzene ring and subsequent coupling with the pyrimidine derivative.

Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction involving malononitrile and formamidine acetate under basic conditions.

Dimethylamino Substitution:

Sulfonation and Coupling: The methylbenzene ring is sulfonated using chlorosulfonic acid, followed by coupling with the pyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Chemical Biology: It serves as a probe in studying cellular pathways and mechanisms of action of various biological processes.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino groups enhance its binding affinity to enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules. This dual interaction can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Sulfonamide/Benzamide Group

BG14275: N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzene-1-sulfonamide

- Structural Difference : The benzene ring in BG14275 is substituted with three methyl groups (2,4,6-trimethyl) compared to the single 3-methyl group in the target compound.

- Impact : Increased steric hindrance and lipophilicity (logP) due to additional methyl groups may reduce solubility but enhance membrane permeability .

4-(Dimethylamino)benzamide Derivatives ()

- Example: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide (MW: 634) .

- Key Differences: Replacement of sulfonamide with a benzamide group and incorporation of a quinoline-tetrahydrofuran scaffold.

- Functional Impact: The quinoline core and tetrahydrofuran-oxy group may enhance binding to kinase ATP pockets, while the higher molecular weight (634 vs. ~363 for the target compound) could affect bioavailability .

Core Heterocycle Modifications

Furo[2,3-d]pyrimidine Derivatives ()

- Example: (S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide.

- Structural Difference : A fused furopyrimidine ring replaces the pyrimidine core.

- Functional Impact: The fused ring system and hydroxyl-phenylethylamino side chain may improve selectivity for tyrosine kinases or G-protein-coupled receptors (GPCRs) .

Bipyrimidinylamino-Benzamide ()

- Example: N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide.

- Key Differences : Bipyrimidine linkage and trifluoromethyl group introduce enhanced π-π stacking and metabolic stability.

Pharmacological Target Profiling

Descarbonsildenafil ()

- Structure: 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide.

- Comparison: Shares a sulfonamide group and pyrimidine-like core (pyrazolopyrimidine) but targets PDE3. The dimethylaminoethyl chain in Descarbonsildenafil enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler substituents .

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, characterized by a pyrimidine ring with dimethylamino substituents and a benzenesulfonamide moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 320.41 g/mol. The structural features include:

- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.

- Dimethylamino Groups : Enhance solubility and reactivity.

- Benzenesulfonamide Moiety : Imparts antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for cellular processes, which can lead to altered metabolic pathways.

- Antimicrobial Activity : It exhibits potential against a range of pathogens by disrupting their metabolic functions.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with the compound resulted in significant cell death rates. Flow cytometry analysis revealed that the compound triggers apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for further biological testing. The following points summarize critical research findings:

- Synthesis Optimization : Improved methods have led to higher purity levels, facilitating more reliable biological assays.

- Mechanistic Insights : Investigations into its mechanism revealed interactions with specific molecular targets that modulate cellular responses.

- Therapeutic Potential : Ongoing studies are exploring its application in treating various diseases beyond infections, including inflammatory conditions and cancer.

Q & A

Q. Basic

- Dimethylamino groups : Enhance solubility in polar solvents via hydrogen bonding and improve membrane permeability. Their electron-donating effects stabilize interactions with enzyme active sites (e.g., kinase inhibitors) .

- Sulfonamide moiety : Acts as a hydrogen bond acceptor, enabling strong interactions with target proteins (e.g., carbonic anhydrase). The 3-methyl substituent on the benzene ring increases lipophilicity, aiding blood-brain barrier penetration .

What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine-based sulfonamides?

Q. Advanced

- Comparative substituent analysis : Replace the 3-methyl group with halogens (e.g., chloro, fluoro) or trifluoromethyl to assess changes in IC50 values. For example, trifluoromethyl increases enzyme inhibition potency by 10-fold compared to methyl .

- Molecular docking : Use software like AutoDock Vina to simulate binding with targets (e.g., IDO1 enzyme). The sulfonamide group forms hydrogen bonds with Arg231, while dimethylamino groups stabilize π-π stacking with Phe226 .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Orthogonal assays : Validate antiproliferative activity using both MTT and ATP-based assays to rule out false positives from metabolic interference.

- Dose-response curves : Compare EC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects. For example, IC50 values range from 0.004 μM (cancer cells) to 0.25 μM (non-malignant cells) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolite formation .

What analytical methods ensure purity and structural integrity of the compound?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity.

- NMR : 1H and 13C spectra to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~375.2) .

What computational approaches predict the compound’s mechanism of action?

Q. Advanced

- Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories (e.g., with GROMACS) to identify key residue interactions in kinase inhibition.

- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with known inhibitors (e.g., imatinib’s ATP-binding site) .

How can researchers determine the compound’s physicochemical properties experimentally?

Q. Basic

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, followed by UV spectrophotometry.

- LogP : HPLC retention time correlation with reference standards (estimated LogP = 2.1) .

- Stability : Accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks .

What enzymatic assays are suitable for evaluating its inhibitory activity?

Q. Advanced

- Fluorescence-based assays : Monitor tryptophan metabolism (e.g., IDO1 inhibition) using kynurenine detection (ex/em = 365/480 nm).

- Kinase profiling : Use ADP-Glo™ assay to measure ATP consumption in a panel of 50 kinases.

- Data normalization : Express activity as % inhibition relative to controls and calculate Ki values via Cheng-Prusoff equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.